molecular formula C16H16N4O2S B2470439 N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-26-1

N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2470439
CAS No.: 851945-26-1
M. Wt: 328.39
InChI Key: VVCFGEGAJJUXLP-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of thiazolopyrimidines. Thiazolopyrimidines are bicyclic heterocyclic frameworks that consist of a thiazole ring fused to a pyrimidine ring, a structure that has attracted significant attention from medicinal chemists due to its association with a broad spectrum of biological activities . This particular analog shares a close structural relationship with other documented carboxamide derivatives, such as N-(4-bromo-2-methylphenyl) and N-phenyl variants, which are established scaffolds in chemical research . The compound is characterized by its specific carboxamide substituent at the 6-position of the thiazolo[3,2-a]pyrimidine core, which is a common pharmacophore in drug discovery. The dimethylaminophenyl group is expected to influence the compound's electronic properties and potential interaction with biological targets. Related thiazolopyrimidine and thiazolopyridazine compounds have been investigated for various biological properties, with some derivatives demonstrating potent in vitro cytotoxic activity against human cancer cell lines, suggesting the value of this chemical class in oncology research . Furthermore, thiazole derivatives, in general, are extensively studied for their potential as anti-inflammatory agents, acting through various pathways such as inhibition of COX, LOX, MAPK, JNK, and JAK-STAT signaling . This product is intended for research purposes only, specifically for use in assay development, high-throughput screening, and investigating the structure-activity relationships (SAR) of fused heterocyclic systems. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-9-23-16-17-8-13(15(22)20(10)16)14(21)18-11-4-6-12(7-5-11)19(2)3/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCFGEGAJJUXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, a compound belonging to the thiazolopyrimidine class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H18N4O2S
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : this compound

Biological Activities

The compound exhibits a range of biological activities, primarily due to its structural features that allow interaction with various biological targets.

Antimicrobial Activity

Research indicates that thiazolopyrimidine derivatives possess significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans . The presence of the dimethylamino group is believed to enhance the lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.

Table 1: Antimicrobial Activity of Thiazolopyrimidine Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus15 µg/mL
N-(4-(dimethylamino)phenyl)-3-methyl...C. albicans20 µg/mL

Anticancer Activity

The compound has shown promise in anticancer research. Studies have reported that thiazolopyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation . Notably, some derivatives have been identified as potent inhibitors of Aurora-A kinase, a target in cancer therapy.

Case Study: Aurora-A Kinase Inhibition

In a study evaluating several thiazolopyrimidine derivatives, one compound demonstrated an IC50 value of 25 nM against Aurora-A kinase, significantly inhibiting tumor growth in vitro . This suggests that modifications in the thiazolopyrimidine scaffold can lead to enhanced anticancer activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the thiazolopyrimidine ring can significantly affect biological activity. For instance:

  • Dimethylamino Substitution : Enhances antimicrobial activity.
  • Carboxamide Group : Important for anticancer properties.
  • Methyl Group at Position 3 : Contributes to overall stability and activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and survival.
  • Membrane Disruption : Its lipophilic nature allows it to disrupt microbial membranes effectively.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells through kinase inhibition.

Scientific Research Applications

Anticancer Properties

Preliminary studies have indicated that N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant cytotoxicity against various cancer cell lines. The compound has been shown to inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that this compound could serve as a lead for developing new anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and other chronic inflammatory disorders .

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Researchers have explored various synthetic routes to optimize yield and purity. The synthesis typically includes the formation of the thiazolo-pyrimidine scaffold followed by functionalization at the carboxamide position.

Synthetic Pathway Overview

  • Formation of Thiazolo-Pyrimidine Core : This step involves cyclization reactions between appropriate precursors.
  • Dimethylamino Substitution : Introduction of the dimethylamino group at the para position of the phenyl ring.
  • Carboxamide Formation : Final step involves the acylation to form the carboxamide group.

Applications in Drug Development

The unique structure and biological activity of this compound make it a valuable scaffold in drug discovery:

  • Lead Compound for Anticancer Drugs : Its cytotoxic properties can be explored further for developing targeted cancer therapies.
  • Anti-inflammatory Drug Development : Potential applications in treating autoimmune diseases through modulation of inflammatory pathways.
  • Antimicrobial Agent : Development of new antibiotics targeting resistant bacterial strains.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituent on Phenyl Ring Key Functional Groups Electronic Effect
Target Compound -N(CH₃)₂ 5-oxo, carboxamide Strong electron-donating
Methoxy Analog () -OCH₃ 5-oxo, carboxamide Moderate electron-donating
Trifluoromethoxy Analog () -OCF₃ 5-oxo, carboxamide Strong electron-withdrawing
Thioxo Derivative () -Cl 2-thioxo, carboxamide Electron-withdrawing (S=O)

Table 2: Crystallographic Parameters

Compound (Source) Space Group Dihedral Angle (°) Hydrogen Bonding
Target Compound Not reported Not reported Likely N—H···O/N interactions
Ethyl 7-methyl-3-oxo-5-phenyl derivative () P1 80.94 C—H···O chains

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